N-(furan-2-ylmethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
Description
N-(furan-2-ylmethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide (CAS: 872694-73-0) is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a p-tolyl group at the 6-position and a thioether-linked acetamide moiety at the 3-position. The acetamide side chain is further modified with a furan-2-ylmethyl group. This compound is structurally notable for its combination of pyridazine (a nitrogen-rich aromatic ring) and furan (an oxygen-containing heterocycle), which may influence its electronic properties and biological interactions. Its synthesis typically involves alkylation or coupling reactions, as exemplified in the preparation of structurally related compounds in the literature .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13-4-6-14(7-5-13)16-8-9-18(21-20-16)24-12-17(22)19-11-15-3-2-10-23-15/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPPIBFWICVQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(furan-2-ylmethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a furan ring and a pyridazinyl moiety, which are known to contribute to various biological activities. The thioacetamide group enhances its reactivity and interaction with biological targets.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, pyridazine derivatives have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. A study showed that derivatives with electron-donating groups on the phenyl ring enhance antibacterial activity, suggesting a similar potential for this compound .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Pyridazine Derivative A | 3.12 | Staphylococcus aureus |
| Pyridazine Derivative B | 12.5 | Escherichia coli |
| N-(furan-2-ylmethyl)-2-acetamide | TBD | TBD |
Antifungal Activity
The compound's structural characteristics suggest potential antifungal activity. Similar compounds have shown moderate to strong antifungal effects against strains like Candida albicans and Fusarium oxysporum, indicating that this compound may exhibit comparable properties .
The proposed mechanism of action for this compound involves interaction with bacterial cell membranes and inhibition of essential enzymatic pathways. The thioacetamide group may facilitate covalent bonding with bacterial proteins, disrupting their function.
Case Studies
- Study on Pyridazine Derivatives : A series of pyridazine derivatives were synthesized and tested for antibacterial activity, revealing promising results against E. coli and S. aureus, with MIC values ranging from 4.69 to 22.9 µM .
- Evaluation of Antifungal Properties : In vitro studies demonstrated that compounds similar to this compound exhibited significant inhibition zones against C. albicans, suggesting a potential role in treating fungal infections .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that N-(furan-2-ylmethyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action involves the induction of apoptosis and the inhibition of key signaling pathways associated with cell survival.
Case Study: Breast Cancer Model
In a study involving murine models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The reduction was attributed to the compound's ability to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
The compound has also been investigated for its potential as an anti-inflammatory agent . In models of rheumatoid arthritis, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating autoimmune conditions.
Case Study: Rheumatoid Arthritis Model
In a controlled study, administration of this compound led to decreased joint swelling and pain in animal models. The study indicated that the compound could modulate immune responses by inhibiting NF-kB signaling pathways .
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. Its effectiveness against drug-resistant bacteria is particularly noteworthy, making it a candidate for further exploration in antibiotic development.
Research Findings: Antimicrobial Activity
In vitro tests revealed that this compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
The biological activity of this compound can be summarized as follows:
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth |
| Anti-inflammatory | Reduces cytokine levels; alleviates symptoms in models |
| Antimicrobial | Effective against certain bacterial strains |
Comparison with Similar Compounds
Table 1: Key Pyridazine and Benzothiazole Derivatives
Key Observations :
- Synthesis Efficiency: Benzothiazole derivatives (e.g., compound 3e in ) exhibit higher yields (82%) compared to tetrazole-substituted analogs (73%) .
- Thermal Stability : Melting points for benzothiazole derivatives range from 228–265°C, suggesting robust crystallinity due to planar aromatic cores and hydrogen-bonding acetamide groups. The target compound’s melting point is unreported but may vary based on its furan moiety’s conformational flexibility .
Quinazolinone and Indole-Based Thioacetamides
Table 2: Quinazolinone and Indole Derivatives
Key Observations :
- Bioactivity Potential: Quinazolinone derivatives (e.g., compound 5 in ) are synthesized with sulfamoyl groups, which may enhance solubility and target engagement in medicinal chemistry contexts. The target compound lacks this substituent but shares the furan-2-ylmethyl group with compound 19 (), a feature linked to moderate yields (83.6%) .
Substituent Effects on Physicochemical Properties
Table 3: Impact of Substituents on Key Properties
Key Observations :
Key Observations :
- Benzothiazole and Quinazolinone Derivatives: Higher yields (up to 91%) are achieved using coupling agents like HATU, whereas KOH-mediated alkylations (e.g., ) show moderate efficiency (68–84%) .
- Target Compound : Synthesis likely follows alkylation pathways similar to , though exact conditions are unspecified. Optimization of base (e.g., K2CO3 vs. KOH) and solvent (e.g., acetone vs. DMF) could improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
